molecular formula C12H10BrNO2 B320149 5-bromo-N-methyl-N-phenyl-2-furamide

5-bromo-N-methyl-N-phenyl-2-furamide

Cat. No.: B320149
M. Wt: 280.12 g/mol
InChI Key: ADPNVLFKSPHSEE-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-N-phenyl-2-furamide is a brominated furan carboxamide derivative characterized by a 5-bromo-substituted furan ring and a carboxamide group with N-methyl and N-phenyl substituents. This structure imparts unique electronic and steric properties due to the electron-withdrawing bromine atom and the bulky aromatic/methyl groups on the nitrogen.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

5-bromo-N-methyl-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C12H10BrNO2/c1-14(9-5-3-2-4-6-9)12(15)10-7-8-11(13)16-10/h2-8H,1H3

InChI Key

ADPNVLFKSPHSEE-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(O2)Br

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(O2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 5-bromo-N-methyl-N-phenyl-2-furamide with similar 5-bromo-2-furamide derivatives, emphasizing substituent variations and their implications:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound N-methyl, N-phenyl C₁₂H₁₀BrNO₂ 280.12 (calculated) Hypothesized enhanced lipophilicity due to aromatic and methyl groups. Inferred
5-Bromo-N-(2-methoxyphenyl)thiourea-2-furamide N-(2-methoxyphenyl)thiourea C₁₃H₁₁BrN₂O₃S 355.21 Thiourea moiety may enhance metal-binding or enzyme inhibition .
5-Bromo-N-(3-chloro-4-morpholinylphenyl)-2-furamide N-(3-chloro-4-morpholinylphenyl) C₁₅H₁₄BrClN₂O₃ 385.64 Morpholine group improves solubility; chloro substituent may increase reactivity .
5-Bromo-N-(2-isopropylphenyl)-2-furamide N-(2-isopropylphenyl) C₁₄H₁₄BrNO₂ 316.17 Bulky isopropyl group reduces steric accessibility, potentially affecting binding interactions .
5-Bromo-N-(4-bromophenyl)-2-furamide N-(4-bromophenyl) C₁₁H₇Br₂NO₂ 329.00 Dual bromine atoms increase molecular weight and hydrophobicity .

Key Observations:

  • Bulkier Groups (e.g., isopropyl, trichloroethyl): Reduce solubility but may improve target selectivity in biological systems by limiting non-specific interactions . Heterocyclic Moieties (e.g., morpholine): Enhance solubility and bioavailability due to polar interactions .
  • Biological Activity :
    While direct data for this compound is unavailable, thiourea derivatives (e.g., ) exhibit antimicrobial properties, suggesting that substituent choice critically influences activity . The N-phenyl group in the target compound may facilitate π-π stacking interactions in enzyme binding pockets, a feature observed in other aromatic carboxamides .

  • Synthetic Pathways :
    Most analogs are synthesized via amidation or thiourea formation using 5-bromofuran-2-carboxylic acid as a precursor. For example, thiourea derivatives are prepared by reacting the acid with thioisocyanates , while morpholine-containing analogs involve nucleophilic aromatic substitution .

Research Findings and Implications

  • Antimicrobial Potential: Sulfonamide analogs of 5-bromo-furan derivatives show moderate to strong antimicrobial activity against Gram-positive bacteria, highlighting the role of the bromine atom in enhancing potency .
  • Structural Characterization : Crystallographic data for related compounds (e.g., ) confirm planar furan rings and amide geometries, which are critical for intermolecular interactions .
  • Computational Studies : Density functional theory (DFT) analyses (e.g., ) could predict electron density distributions, aiding in rational drug design for brominated furan derivatives .

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